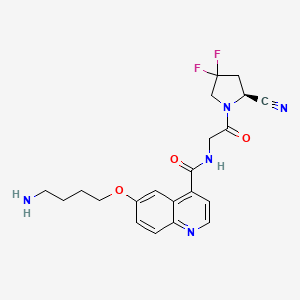

NH2-UAMC1110

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H23F2N5O3 |

|---|---|

Molecular Weight |

431.4 g/mol |

IUPAC Name |

6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide |

InChI |

InChI=1S/C21H23F2N5O3/c22-21(23)10-14(11-25)28(13-21)19(29)12-27-20(30)16-5-7-26-18-4-3-15(9-17(16)18)31-8-2-1-6-24/h3-5,7,9,14H,1-2,6,8,10,12-13,24H2,(H,27,30)/t14-/m0/s1 |

InChI Key |

WDZAGMQBKLWFSD-AWEZNQCLSA-N |

Isomeric SMILES |

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N |

Origin of Product |

United States |

Foundational & Exploratory

NH2-UAMC1110: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-UAMC1110 is a molecule of significant interest in the field of targeted cancer therapy and diagnostics. It is a derivative of UAMC1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease overexpressed in the microenvironment of various cancers. This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is structurally characterized by a quinoline carboxamide core linked to a difluorinated cyanopyrrolidine moiety and an aminobutoxy side chain. This amino group serves as a crucial handle for conjugation to other molecules, such as chelating agents for radiolabeling.

Table 1: Chemical and Physical Properties of this compound and its TFA Salt

| Property | Value | Reference |

| IUPAC Name | (S)-6-(4-aminobutoxy)-N-(2-((S)-2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide | |

| CAS Number | 2990021-73-1 (TFA salt) | [1] |

| Molecular Formula | C23H24F5N5O5 (TFA salt) | [1] |

| Molecular Weight | 545.46 g/mol (TFA salt) | [1] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | >98% (commercially available) | |

| Solubility (TFA salt) | Water: 250 mg/mL (458.33 mM) with sonication | [1] |

| Storage Conditions | Powder: -20°C (sealed, away from moisture) | [1] |

| In solvent: -80°C (6 months), -20°C (1 month) | [1] | |

| SMILES (TFA salt) | O=C(N1--INVALID-LINK--C#N)CNC(C2=CC=NC3=C2C=C(OCCCCN)C=C3)=O.O=C(O)C(F)(F)F | [1] |

Mechanism of Action

The biological activity of this compound is intrinsically linked to its parent compound, UAMC1110, a potent inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities. It is minimally expressed in healthy adult tissues but is significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous epithelial cancers.

UAMC1110 also exhibits inhibitory activity against Ferroptosis Suppressor Protein 1 (FSP1), a key enzyme in a non-GPX4-dependent ferroptosis suppression pathway. By inhibiting FSP1, UAMC1110 can sensitize cancer cells to ferroptosis, a form of iron-dependent programmed cell death.

The primary role of this compound is to serve as a bifunctional molecule. The UAMC1110 core provides the targeting moiety for FAP, while the terminal amine group on the butoxy chain allows for covalent attachment of various payloads, such as:

-

Radiometal chelators (e.g., DOTA, NOTA) for the development of PET imaging agents (e.g., 68Ga-FAPI) and targeted radiotherapeutics.

-

Fluorescent dyes for in vitro and in vivo imaging studies.

-

Therapeutic agents for targeted drug delivery.

Signaling Pathways

FAP expression on CAFs has been implicated in several signaling pathways that promote tumor growth, invasion, and immunosuppression. While a specific signaling pathway for this compound has not been delineated, its targeting of FAP allows for the modulation of these downstream effects.

FSP1 is a key component of a parallel ferroptosis suppression pathway. Its inhibition by UAMC1110 derivatives can lead to the accumulation of lipid peroxides and subsequent cell death.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of similar UAMC1110 derivatives, a plausible synthetic route is outlined below. This should be considered a general guideline and may require optimization.

Materials:

-

Appropriately substituted quinoline-4-carboxylic acid

-

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile

-

Coupling agents (e.g., HATU, HOBt/EDC)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Reagents for purification (e.g., silica gel, HPLC solvents)

Procedure:

-

Dissolve the quinoline-4-carboxylic acid derivative in an anhydrous solvent.

-

Add the coupling agents and stir for a few minutes to activate the carboxylic acid.

-

Add (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile and the base.

-

Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS).

-

Work up the reaction mixture and purify the crude product by flash column chromatography.

-

If a protecting group is present on the aminobutoxy chain, perform the deprotection step.

-

Purify the final product by preparative HPLC to obtain this compound of high purity.

-

Characterize the final product by NMR and mass spectrometry.

FAP Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory potency of UAMC1110 and its derivatives against FAP.

Materials:

-

Recombinant human FAP

-

Fluorogenic FAP substrate (e.g., Ala-Pro-7-amido-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound stock solution (in DMSO or water)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions.

-

Add the recombinant human FAP to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable chemical tool for the development of FAP-targeted diagnostics and therapeutics. Its well-defined chemical structure, high affinity for FAP, and the presence of a functionalizable amino group make it an ideal platform for conjugation. This guide provides a comprehensive overview of its properties and potential applications, serving as a foundational resource for researchers in the field. Further investigation into its in vivo behavior and the development of novel conjugates will continue to expand its utility in oncology and beyond.

References

The Role of NH2-UAMC1110 in FAP Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling therapeutic target in oncology and other diseases characterized by active tissue remodeling. Its expression is highly restricted to the stromal compartment of many solid tumors, particularly on cancer-associated fibroblasts (CAFs), while being largely absent in healthy adult tissues. This differential expression profile makes FAP an attractive target for selective therapeutic intervention. UAMC1110 is a highly potent and selective inhibitor of FAP. Its derivative, NH2-UAMC1110, serves as a crucial building block for the development of FAP-targeted diagnostics and therapeutics, particularly radiolabeled imaging agents and radionuclide therapies. This technical guide provides an in-depth overview of the role of this compound in FAP inhibition, detailing its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used for its evaluation.

Core Concept: FAP Inhibition by the UAMC1110 Scaffold

This compound is a derivative of the parent compound UAMC1110, a small molecule inhibitor characterized by a (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold. The inhibitory activity of this class of compounds is primarily attributed to the cyanopyrrolidine "warhead". This functional group forms a covalent adduct with the catalytic serine residue (Ser624) in the active site of FAP, leading to potent and durable inhibition of its enzymatic activity. The quinoline moiety and the glycine linker play crucial roles in orienting the molecule within the active site and contribute to its high affinity and selectivity for FAP over other related serine proteases.

Data Presentation: Quantitative Inhibitory Profile

The potency and selectivity of UAMC1110 and its derivatives are critical parameters for their therapeutic and diagnostic utility. The following table summarizes the available quantitative data on the inhibitory activity of UAMC1110 against FAP and other homologous serine proteases. While specific IC50 values for the this compound derivative are not consistently reported in isolation, its primary function as a linker for larger moieties (like radiotracer chelators) means its inhibitory profile is best represented by the parent compound and its functionalized analogues. The data presented here for UAMC1110 is indicative of the high affinity and selectivity of the core scaffold.

| Compound | Target | IC50 (nM) | Reference(s) |

| UAMC1110 | FAP | 0.43 - 3.2 | [1] |

| UAMC1110 | DPP4 | >10,000 | [1] |

| UAMC1110 | DPP8 | >10,000 | [1] |

| UAMC1110 | DPP9 | >10,000 | [1] |

| UAMC1110 | PREP | 1,800 | [1] |

Signaling Pathways Modulated by FAP Inhibition

Inhibition of FAP activity by molecules derived from the UAMC1110 scaffold has been shown to impact key cellular signaling pathways involved in tumor growth, invasion, and metastasis. The downstream effects of FAP inhibition are complex and context-dependent but are thought to involve the modulation of the tumor microenvironment and direct effects on cancer cell signaling. Two of the prominent pathways affected are the PTEN/PI3K/AKT and the Ras-ERK signaling cascades.

References

The Core Mechanism of NH2-UAMC1110 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH2-UAMC1110, a derivative of the potent and highly selective Fibroblast Activation Protein (FAP) inhibitor UAMC1110, represents a significant tool in the targeted approach to cancer therapy. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a FAP inhibitor within the tumor microenvironment (TME). The primary mechanism is not direct cytotoxicity to cancer cells, but rather the modulation of the TME through the inhibition of FAP's enzymatic activity. This guide provides a comprehensive overview of the downstream signaling pathways affected, quantitative data from preclinical studies, and detailed experimental protocols for key assays.

Introduction: Fibroblast Activation Protein (FAP) as a Therapeutic Target

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors.[1][2][3] Its expression in healthy adult tissues is minimal, making it an attractive target for cancer-specific therapies.[2][3] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase/gelatinase functions, plays a crucial role in remodeling the extracellular matrix (ECM), promoting tumor growth, invasion, and metastasis.[2][3] Furthermore, FAP contributes to the creation of an immunosuppressive TME, hindering anti-tumor immune responses.[2]

This compound is a derivative of UAMC1110, a small molecule inhibitor known for its high potency and selectivity for FAP.[4] this compound serves as a critical component in the development of FAP-targeted diagnostics and therapeutics, particularly in the field of theranostics where it can be conjugated to imaging agents or radionuclides.

Core Mechanism of Action: Inhibition of FAP in the Tumor Microenvironment

The principal mechanism of action of this compound in the context of cancer is the specific inhibition of the enzymatic activity of FAP on CAFs. This inhibition does not typically lead to direct cancer cell death through apoptosis or ferroptosis. Instead, it instigates a series of downstream effects that collectively inhibit tumor progression.

The key consequences of FAP inhibition by this compound include:

-

Modulation of the Extracellular Matrix (ECM): FAP's collagenase activity is a major driver in the remodeling of the ECM.[5] By inhibiting FAP, this compound can reduce the degradation of ECM components, thereby hindering cancer cell invasion and metastasis.[3]

-

Suppression of Angiogenesis: FAP has been shown to have pro-angiogenic functions.[6] Pharmacologic inhibition of FAP can lead to a decrease in blood vessel density within tumors.[3]

-

Alleviation of Immune Suppression: FAP-expressing CAFs contribute to an immunosuppressive TME. FAP inhibition can lead to an increase in the infiltration of anti-tumor immune cells, such as CD8+ T cells, into the tumor.[7]

Signaling Pathways Modulated by FAP Inhibition

FAP influences several critical signaling pathways that promote tumorigenesis. By inhibiting FAP, this compound can indirectly modulate these pathways, leading to anti-tumor effects.

FAK Signaling Pathway

FAP regulates the Focal Adhesion Kinase (FAK) pathway, which is essential for cell migration. Inhibition of FAP can disrupt FAK signaling, thereby reducing cancer cell migration and invasion.

Caption: FAP-mediated activation of the FAK signaling pathway promoting cell migration and invasion.

PI3K/Akt and Ras-ERK Signaling Pathways

FAP expression has been linked to the activation of the PI3K/Akt and Ras-ERK signaling pathways, which are central to cell proliferation, survival, and motility. Downregulation of FAP has been shown to suppress these pathways.[8]

Caption: FAP-mediated activation of PI3K/Akt and Ras-ERK pathways promoting cell proliferation.

TGF-β Signaling Pathway

FAP can influence the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in CAF activation and the creation of an immunosuppressive TME. FAP inhibition can alter TGF-β activation.[9]

Caption: FAP's role in TGF-β signaling, leading to CAF activation and immune suppression.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and effects of UAMC1110 and its derivatives.

Table 1: In Vitro Potency and Selectivity of UAMC1110 Derivatives

| Compound/Derivative | Target | IC50 (nM) | Selectivity vs. Related Proteases | Reference |

| UAMC1110 | FAP | 0.43 - 3.2 | >1000-fold vs. DPP4, DPP8, DPP9, PREP | [10] |

| Biotin-labeled UAMC1110 | FAP | Subnanomolar | ~1000-fold vs. DPP4, DPP8, DPP9, PREP | [10] |

| Cy3-labeled UAMC1110 | FAP | Subnanomolar | ~1000-fold vs. DPP4, DPP8, DPP9, PREP | [10] |

| Cy5-labeled UAMC1110 | FAP | Subnanomolar | Some cross-reactivity with DPP8, DPP9 | [10] |

Table 2: Preclinical Efficacy of FAP-Targeted Radiotherapy

| Treatment Group | Tumor Growth Inhibition (%) | CD8+ T cell Infiltration (% of leukocytes) | Reference |

| Vehicle Control | - | 7.5 | [7] |

| 177Lu-FAP-2287 | 74 | 16.9 | [7] |

| anti-PD-1 | 57 | Not significantly increased | [7] |

| 177Lu-FAP-2287 + anti-PD-1 | 92 | 18.0 | [7] |

Table 3: Effects of FAP Modulation on Cancer Cell Phenotypes

| Cell Line | FAP Modulation | Effect on Cell Viability/Proliferation | Effect on Cell Invasion | Reference |

| KB (Oral Squamous Cell Carcinoma) | FAP knockdown (shRNA) | Significantly reduced | Significantly reduced | [8] |

| SW1116 (Colorectal Cancer) | FAP-α overexpression | - | Increased VEGF-A expression | [6] |

| HT29 (Colorectal Cancer) | FAP-α silencing | Inhibited HUVEC proliferation in co-culture | Decreased VEGF-A expression | [6] |

Detailed Experimental Protocols

FAP Enzymatic Activity Assay (Fluorogenic)

This protocol describes the measurement of FAP enzymatic activity using a fluorogenic substrate.

Materials:

-

Recombinant human FAP enzyme

-

FAP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl)

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)

-

This compound or other inhibitors

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of this compound in FAP Assay Buffer.

-

In a 96-well black microplate, add 10 µL of the inhibitor dilutions to the respective wells. Include a positive control (buffer only) and a negative control (no enzyme).

-

Dilute the recombinant human FAP enzyme in FAP Assay Buffer to the desired concentration (e.g., 25 ng/µL).

-

Add 10 µL of the diluted FAP enzyme to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare the fluorogenic FAP substrate solution in FAP Assay Buffer (e.g., 100 µM).

-

Initiate the enzymatic reaction by adding 80 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence intensity at 37°C in kinetic mode for a specified period (e.g., 30-60 minutes), taking readings every 1-2 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for the FAP enzymatic activity assay.

Cell Viability Assay (MTT)

This protocol outlines the procedure for assessing the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plate

-

Spectrophotometer (570 nm)

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the inhibitor).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Invasion Assay (Boyden Chamber)

This protocol describes how to measure the effect of this compound on cancer cell invasion through a basement membrane matrix.

Materials:

-

Boyden chamber inserts (8 µm pore size) for a 24-well plate

-

Matrigel or other basement membrane extract

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound.

-

Add the cell suspension (e.g., 5 x 10^4 cells in 200 µL) to the upper chamber of the inserts.

-

Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, remove the inserts from the plate.

-

Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane with the fixation solution.

-

Stain the invading cells with the staining solution.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained cells in several random fields of view under a microscope.

-

Calculate the percentage of invasion relative to the control.

Conclusion

The mechanism of action of this compound in cancer is centered on its ability to potently and selectively inhibit FAP in the tumor microenvironment. This inhibition leads to a cascade of anti-tumor effects, including the normalization of the ECM, suppression of angiogenesis, and a reduction in immune suppression. While this compound does not appear to directly induce apoptotic or ferroptotic cell death in cancer cells, its ability to remodel the TME makes it a powerful tool for targeted cancer therapy, especially when used to deliver cytotoxic payloads in a theranostic approach. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of FAP inhibition in oncology.

References

- 1. researchhub.com [researchhub.com]

- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]

- 3. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. westbioscience.com [westbioscience.com]

- 6. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resources.amsbio.com [resources.amsbio.com]

A Comprehensive Technical Guide to NH2-UAMC1110 as a Precursor for FAPI Radiotracers

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology due to its high expression in the stroma of numerous cancers, while being largely absent in healthy tissues.[1] This differential expression makes it an ideal candidate for targeted cancer diagnosis and therapy. Fibroblast Activation Protein Inhibitors (FAPI) have been developed to bind to FAP with high affinity and specificity. When labeled with radionuclides, these inhibitors serve as powerful radiotracers for Positron Emission Tomography (PET) imaging, enabling precise tumor localization and staging.[1]

Among the various FAP inhibitors, UAMC1110 stands out as a highly potent and selective small molecule.[2][3] Its derivative, NH2-UAMC1110, serves as a crucial precursor for the synthesis of a new generation of FAPI radiotracers.[4][5] This technical guide provides an in-depth overview of this compound, detailing its role in the synthesis of FAPI radiotracers, experimental protocols for their evaluation, and the underlying biological pathways.

This compound: The Core Precursor

This compound is a derivative of the potent FAP inhibitor UAMC1110.[4] Its chemical structure incorporates a primary amine (-NH2) group, which acts as a versatile chemical handle for conjugation. This functional group allows for the covalent attachment of various chelating agents, which are essential for stably incorporating a radionuclide. This modular approach enables the development of a wide array of FAPI radiotracers with different radioisotopes for both diagnostic and therapeutic (theranostic) applications.

Chemical Properties of this compound:

-

IUPAC Name: (S)-6-(4-aminobutoxy)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide[6]

-

Molecular Formula: C21H23F2N5O3[6]

-

Molecular Weight: 431.44 g/mol [6]

Synthesis and Radiolabeling of FAPI Radiotracers

The synthesis of a FAPI radiotracer from this compound is a multi-step process that involves the conjugation of a chelator to the this compound core, followed by radiolabeling with a suitable radionuclide.

Experimental Protocol: Gallium-68 (⁶⁸Ga) Labeling

Gallium-68 is a positron-emitting radionuclide widely used for PET imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its favorable decay characteristics.

Materials:

-

⁶⁸GaCl₃ in 0.05 N HCl, eluted from a ⁶⁸Ge/⁶⁸Ga generator.

-

Chelator-conjugated FAPI precursor (e.g., DOTA-FAPI).

-

Sodium acetate buffer (0.5 M).

-

Reaction vial.

-

Heating block.

-

Quality control systems (e.g., radio-HPLC, radio-TLC).

Procedure:

-

Elute ⁶⁸GaCl₃ from the generator into a reaction vial.[7]

-

Add the chelator-conjugated FAPI precursor to the vial.

-

Adjust the pH of the reaction mixture to 3.5-4.0 using sodium acetate buffer.[7][8]

-

Incubate the reaction mixture at 95°C for 15-20 minutes.[8]

-

Perform quality control to determine the radiochemical purity and yield.

Experimental Protocol: Fluorine-18 (¹⁸F) Labeling

Fluorine-18 is another important PET radionuclide with a longer half-life than ⁶⁸Ga, allowing for more flexible imaging protocols and distribution to sites without a generator.

Materials:

-

[¹⁸F]Fluoride produced from a cyclotron.

-

Chelator-conjugated FAPI precursor suitable for ¹⁸F-labeling (e.g., NOTA-FAPI).

-

Aluminum chloride (AlCl₃).

-

Reaction buffer.

-

Automated synthesis module.

Procedure:

-

The labeling of precursors like NOTA-PD-FAPI and NOTA-DD-FAPI can be performed with Fluorine-18.[9]

-

An automated synthesis process is typically used for ¹⁸F-labeling.[10]

-

The final product, such as [¹⁸F]AlF-P-FAPI, can be produced with a non-decay corrected radiochemical yield of approximately 32 ± 6%.[10]

-

The total synthesis time is typically around 42 minutes.[10]

In Vitro Evaluation of FAPI Radiotracers

Before preclinical in vivo studies, the synthesized FAPI radiotracers must be rigorously evaluated in vitro to determine their binding affinity, specificity, and cellular behavior.

Experimental Protocol: Competitive Binding Assay (IC50 Determination)

This assay determines the concentration of the FAPI tracer required to inhibit 50% of the binding of a known radioligand to FAP, providing a measure of its binding affinity (IC50).

Materials:

-

A known FAP radioligand.

-

Varying concentrations of the non-radiolabeled FAPI compound.

-

Cell culture medium and buffers.

-

Gamma counter.

Procedure:

-

Plate FAP-expressing cells in a multi-well plate and allow them to adhere.

-

Incubate the cells with a fixed concentration of the known FAP radioligand and increasing concentrations of the new FAPI compound.

-

After incubation, wash the cells to remove unbound radioactivity.

-

Lyse the cells and measure the radioactivity in a gamma counter.

-

Plot the bound radioactivity as a function of the FAPI compound concentration to determine the IC50 value.

| Compound | IC50 (nM) for FAP | Reference |

| UAMC1110 | 3.2 | [2] |

| UAMC1110 | 4.17 | [11] |

| FAPI derivative 1a | 6.11 | [11] |

| FAPI derivative 1b | 15.1 | [11] |

| FAPI derivative 1c | 92.1 | [11] |

| NOTA-PD-FAPI | 0.13 ± 0.07 | [9] |

| NOTA-DD-FAPI | 0.21 ± 0.06 | [9] |

| FAPI-04 | 4.04 ± 1.64 | [7] |

| BiFAPI | 11.43 ± 1.66 | [7] |

Experimental Protocol: Cell Uptake, Internalization, and Efflux Assays

These assays assess the interaction of the radiotracer with FAP-expressing cells.

Procedure:

-

Uptake: Incubate FAP-expressing cells with the radiolabeled FAPI tracer for various time points (e.g., 5, 30, 60, 120 minutes).[7][11] Wash the cells and measure the cell-associated radioactivity.

-

Internalization: After the uptake incubation, treat the cells with an acid buffer (e.g., glycine HCl) to strip off surface-bound radioactivity.[11] The remaining radioactivity represents the internalized fraction.

-

Efflux: After the uptake period, replace the radioactive medium with fresh, non-radioactive medium and incubate for various time points. Measure the radioactivity remaining in the cells over time to determine the efflux rate.[12]

| Radiotracer | Cell Line | Uptake (%ID/1 mio. cells at 5 min) | Internalization Rate (60 min) | Reference |

| [¹⁸F]1a | A549-FAP | 4.85 | 61% | [11] |

| [¹⁸F]1b | A549-FAP | 5.15 | 57% | [11] |

| [⁶⁸Ga]FAPI-04 | A549-FAP | 3.41 | 64% | [11] |

Preclinical In Vivo Evaluation

Animal models are used to evaluate the biodistribution, pharmacokinetics, and tumor-targeting capabilities of the FAPI radiotracers.

Experimental Protocol: Biodistribution Studies in Xenograft Models

Procedure:

-

Implant FAP-expressing tumor cells (e.g., U87MG, A549-FAP) subcutaneously into immunodeficient mice.[11][13]

-

Once tumors reach a suitable size, inject the radiolabeled FAPI tracer intravenously.

-

At various time points post-injection (e.g., 10, 30, 60, 90 minutes), euthanize groups of mice.[14]

-

Dissect tumors and major organs, weigh them, and measure the radioactivity in a gamma counter.

-

Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).

| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 60 min) | Tumor-to-Muscle Ratio (60 min) | Reference |

| [¹⁸F]AlF-P-FAPI | A549-FAP | 7.0 ± 1.0 | >100 | [10] |

| [¹⁸F]FAPI-42 | A549-FAP | 3.2 ± 0.6 | ~40 | [10] |

| [⁶⁸Ga]Ga-FAPI-04 | A549-FAP | 2.7 ± 0.5 | ~30 | [10] |

| [⁶⁸Ga]DOTA-2P(FAPI)₂ | Patient-derived | ~10 | ~100 | [15] |

| [⁶⁸Ga]FAPI-46 | Patient-derived | ~5 | ~50 | [15] |

| [¹⁸F]1a (brain) | U87MG | 1.06 ± 0.23 (at 62.5 min) | N/A | [11] |

| [¹⁸F]1b (brain) | U87MG | 1.09 ± 0.25 (at 62.5 min) | N/A | [11] |

Experimental Protocol: Micro-PET/CT Imaging

Procedure:

-

Anesthetize tumor-bearing mice and inject the FAPI radiotracer.

-

Acquire dynamic or static PET/CT images at specified time points.[11]

-

For blocking studies, pre-inject a non-radiolabeled FAP inhibitor (like UAMC1110) to confirm the specificity of tracer uptake.[11]

-

Analyze the images to visualize tracer distribution and quantify uptake in the tumor and other organs.

FAP Signaling and Mechanism of Action

FAP is a type II transmembrane serine protease that is highly expressed by cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME).[16][17] CAFs play a crucial role in tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and suppressing the immune system.[16] FAP's enzymatic activity contributes to these pro-tumorigenic functions.

FAPI radiotracers, derived from precursors like this compound, bind with high affinity to FAP on CAFs. This binding allows for the non-invasive visualization of FAP-expressing tumors using PET imaging.[1] Furthermore, by replacing the diagnostic radionuclide with a therapeutic one (e.g., ¹⁷⁷Lu), these agents can be used for targeted radionuclide therapy, delivering a cytotoxic radiation dose directly to the tumor microenvironment while sparing healthy tissues.

Conclusion

This compound is a cornerstone precursor for the development of advanced FAPI radiotracers. Its chemical structure provides the necessary functionality for conjugation with various chelators, enabling the synthesis of a diverse portfolio of imaging and therapeutic agents. The resulting radiotracers have demonstrated excellent FAP binding affinity, favorable pharmacokinetics, and high tumor uptake in preclinical and clinical studies. As research continues, FAPI radiotracers derived from this compound hold immense promise for improving the diagnosis, staging, and treatment of a wide range of cancers, heralding a new era of precision oncology.

References

- 1. openmedscience.com [openmedscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. A heterodimeric radioligand labeled with gallium-68 targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and preclinical evaluation of novel 18F-labeled fibroblast activation protein tracers for positron emission tomography imaging of cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radiosynthesis, preclinical evaluation and pilot clinical PET imaging study of a 18F-labeled tracer targeting fibroblast activation protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical and First-In-Human Imaging of Novel [18F]F-FAPI-FUSCC-07 Tracer: Comparative Prospective Study with [18F]F-FAPI-42 and [18F]F-FAPI-74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Preclinical Evaluation, and a Pilot Clinical PET Imaging Study of 68Ga-Labeled FAPI Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

biological significance of fibroblast activation protein in tumors

An In-depth Technical Guide: The Biological Significance of Fibroblast Activation Protein in Tumors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a pivotal player in the tumor microenvironment (TME). While its expression is scarce in healthy adult tissues, FAP is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial carcinomas.[1][2][3][4][5] This differential expression profile makes FAP an attractive biomarker and a promising therapeutic target. FAP contributes to cancer progression through multiple mechanisms, including extensive remodeling of the extracellular matrix (ECM), promotion of angiogenesis, and the establishment of an immunosuppressive TME.[1][6][7][8] Its enzymatic and non-enzymatic functions influence key intracellular signaling pathways that drive tumor cell proliferation, invasion, and metastasis. This technical guide provides a comprehensive overview of the biological significance of FAP in oncology, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support ongoing research and drug development efforts.

Introduction: The Central Role of FAP in the Tumor Microenvironment

The TME is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the non-cellular ECM, which collectively dictates tumor progression and therapeutic response.[9] Among the stromal cell populations, CAFs are one of the most abundant and influential components, capable of making up as much as 90% of the cellular mass in certain cancers.[6][8] These activated fibroblasts engage in a dynamic crosstalk with cancer cells, fostering a permissive environment for tumor growth.[1][10]

A key molecular marker and mediator of CAF activity is Fibroblast Activation Protein (FAP).[6][8][10] FAP, also known as seprase, is a 170 kDa protease with both dipeptidyl peptidase and endopeptidase/collagenase activities.[3][9][11] Its expression is highly restricted under normal physiological conditions but becomes robustly induced in the reactive stroma of tumors, areas of wound healing, and sites of chronic inflammation.[4][5] This tumor-specific expression pattern has positioned FAP at the forefront of research into novel cancer diagnostics and targeted therapies.[2][4][11]

The Multifaceted Functions of FAP in Tumor Progression

FAP exerts its pro-tumorigenic effects through several interconnected mechanisms that fundamentally reshape the TME.

Extracellular Matrix Remodeling and Invasion

One of the most well-documented roles of FAP is its ability to remodel the ECM.[2][7][12] Its endopeptidase activity allows for the degradation of key ECM components, including denatured type I collagen and fibronectin.[3][13][14] This proteolytic activity creates pathways for cancer cells to invade surrounding tissues and metastasize to distant sites.[1][5][7][10]

Furthermore, FAP-expressing fibroblasts actively reorganize the ECM architecture, aligning collagen and fibronectin fibers into parallel tracks that enhance the directional migration and velocity of cancer cells.[10][13][15] This process is often mediated through the interaction of cancer cells with the remodeled matrix via β1-integrins, which in turn activates downstream signaling cascades promoting cell motility.[13][16]

Angiogenesis

FAP plays a significant role in promoting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][7][16] FAP expression has been identified on the surface of endothelial cells within the tumor microvasculature in various malignancies, including breast cancer and gastric carcinoma.[7][16] Studies have shown that high FAP expression correlates positively with increased microvessel density (MVD) in tumors like colorectal cancer.[17] Mechanistically, FAP may promote angiogenesis by influencing the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[16]

Immunosuppression

A critical function of FAP in the TME is its contribution to a profoundly immunosuppressive landscape, which allows tumors to evade immune surveillance.[6][8][18] FAP-positive CAFs orchestrate this immunosuppression through several actions:

-

Secretion of Immunosuppressive Cytokines: They release factors such as Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), which directly inhibit the activity and proliferation of anti-tumor T cells.[6][8]

-

Recruitment of Suppressive Immune Cells: FAP+ CAFs secrete chemokines like CCL2 and CXCL12.[8] CCL2 attracts myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), while CXCL12 can exclude cytotoxic T cells from the tumor core.[8][18][19]

-

Induction of T-cell Anergy: By interfering with the function of dendritic cells and T cells, FAP+ CAFs can suppress the generation of an effective anti-tumor immune response.[1][7] Studies have also confirmed that FAP can promote the generation of regulatory T cells (Tregs) and TAMs.[20]

FAP-Mediated Signaling Pathways

FAP's influence on tumor biology is mediated through the modulation of critical intracellular signaling pathways in both cancer cells and stromal cells. There are two main hypotheses for its action: an indirect mechanism via ECM remodeling and a direct mechanism through the alteration of signaling cascades that control cell proliferation and survival.[7][16]

Key pathways affected by FAP include:

-

PI3K/Akt Pathway: Activation of this pathway by FAP is a recurring theme in many cancers, leading to enhanced cell proliferation, survival, and invasion.[7][16][21][22][23]

-

Ras-ERK Pathway: FAP expression has been shown to activate the Ras-ERK pathway, another central regulator of cell growth and proliferation.[7][16]

-

Integrin/Focal Adhesion Kinase (FAK) Signaling: By remodeling the ECM, FAP influences how cells interact with their surroundings through integrins. This engagement activates FAK, a key regulator of cell migration and adhesion.[12][13][16]

-

STAT3-CCL2 Signaling: In CAFs, FAP has been shown to drive the production of the chemokine CCL2 via a STAT3-dependent mechanism, which is crucial for the recruitment of immunosuppressive MDSCs.[3][18]

Figure 1: Key signaling pathways influenced by FAP expression in the tumor microenvironment.

Quantitative Data: FAP Expression and Prognostic Significance

The widespread expression of FAP across various tumor types and its correlation with clinical outcomes underscore its importance as a biomarker.

Table 1: FAP Expression Across Various Solid Tumors

| Tumor Type | FAP Expression Frequency (%) | Primary Cellular Localization | References |

| Epithelial Carcinomas (General) | >90% | Cancer-Associated Fibroblasts (Stroma) | [1][2][3][4] |

| Breast Cancer | High Prevalence | Stroma; some tumor cells | [6][8][9][24][25] |

| Pancreatic Cancer | High Prevalence (>90%) | Stroma; some tumor cells | [6][8][9][25] |

| Colorectal Cancer | 50-90% | Stroma; some tumor cells | [1][8][19][25] |

| Lung Cancer | High Prevalence | Stroma | [2][9][24] |

| Ovarian Cancer | High Prevalence | Stroma; some tumor cells | [2][8][25] |

| Gastric Cancer | High Prevalence | Primarily tumor cells; some stroma | [8][16] |

| Head and Neck (HNSC) | Upregulated | Stroma and Tumor Cells | [21][22][23][26] |

Table 2: Prognostic Significance of High FAP Expression

| Tumor Type | Association with Overall Survival (OS) | Association with Metastasis/Invasion | References |

| Pan-Cancer Analysis | Generally associated with poor prognosis | Correlates with advanced stage | [9][21][22][27] |

| Colorectal Cancer | Associated with poor survival | Associated with lymph node & liver metastasis | [17][19][25][28] |

| Gastric Cancer | Associated with worse overall survival | Correlates with lymph node metastasis | [16] |

| Pancreatic Cancer | Associated with poor survival | Promotes invasion | [13][25] |

| Head and Neck (HNSC) | Associated with poorer survival rates | Promotes invasion and migration | [21][22][23][26] |

| Breast Cancer | Conflicting Data | Promotes invasion | [9][25] |

| Ovarian Cancer | Associated with poor prognosis | Promotes invasion | [16][25] |

Note: While the prevailing evidence links high FAP expression to poor prognosis, some conflicting studies exist, suggesting its role may be context-dependent.[9]

Experimental Protocols for FAP Analysis

Reliable and reproducible methods are essential for studying FAP. Below are standardized protocols for key experimental techniques.

Protocol 5.1: Immunohistochemical (IHC) Staining for FAP in FFPE Tissues

This protocol outlines the detection of FAP protein in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse with deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Place slides in a staining dish filled with a high-pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).

-

Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approx. 20 minutes).

-

Rinse slides in Tris-Buffered Saline with Tween 20 (TBST).

-

-

Blocking and Staining:

-

Quench endogenous peroxidase activity with 3% Hydrogen Peroxide for 10 minutes. Rinse with TBST.

-

Block non-specific binding with a protein block solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.

-

Incubate with a primary anti-FAP antibody (e.g., rabbit monoclonal, diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

-

Rinse slides with TBST (3 changes, 5 minutes each).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.

-

Rinse slides with TBST (3 changes, 5 minutes each).

-

-

Detection and Counterstaining:

-

Apply DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and incubate until a brown precipitate is visible (typically 1-10 minutes).

-

Rinse slides with deionized water to stop the reaction.

-

Counterstain with Hematoxylin for 30-60 seconds.

-

Rinse with water, followed by a brief dip in a bluing reagent (e.g., 0.1% sodium bicarbonate).

-

-

Dehydration and Mounting:

-

Dehydrate slides through a graded series of ethanol (70%, 95%, 100%) and clear with xylene.

-

Coverslip using a permanent mounting medium.

-

-

Analysis:

-

Examine under a light microscope. FAP-positive staining will appear as a brown signal, primarily in the stromal compartment.

-

Protocol 5.2: In Vitro Cancer Cell Invasion Assay Using a Transwell System

This protocol assesses the ability of FAP-expressing CAFs to promote the invasion of cancer cells through a basement membrane matrix.

Figure 2: Experimental workflow for a CAF co-culture transwell invasion assay.

FAP as a Therapeutic Target

The highly selective expression of FAP in the TME of most carcinomas makes it an exceptionally attractive target for cancer therapy.[2][4][6][11][12] The goal of FAP-targeted therapies is to disrupt the supportive stromal environment, thereby inhibiting tumor growth, enhancing immune responses, and improving the delivery and efficacy of other treatments. Several strategies are under active investigation.[7][11]

-

Enzymatic Inhibitors: Small molecules or antibodies designed to block the proteolytic activity of FAP.

-

FAP-Activated Prodrugs: Chemotherapeutic agents that are inactive until cleaved and activated by FAP's enzymatic activity within the TME, concentrating their cytotoxic effects at the tumor site.[7][11]

-

Antibody-Drug Conjugates (ADCs): Monoclonal antibodies targeting FAP are linked to potent cytotoxic drugs, delivering them directly to FAP-expressing CAFs.

-

CAR-T Cell Therapy: T cells are genetically engineered to express a Chimeric Antigen Receptor (CAR) that recognizes FAP, enabling them to identify and eliminate FAP-positive CAFs.[7][11]

-

Radioligand Therapy (Theranostics): FAP-targeting molecules are conjugated to radioisotopes for both imaging (diagnosis) and therapy (delivering targeted radiation to the tumor stroma).[28]

-

Vaccines: Therapeutic vaccines designed to elicit a T-cell response against FAP-expressing cells.[11]

Figure 3: An overview of therapeutic strategies targeting Fibroblast Activation Protein.

Conclusion and Future Directions

Fibroblast Activation Protein is unequivocally a central orchestrator of the pro-tumorigenic microenvironment. Its roles in ECM remodeling, angiogenesis, and immune suppression are fundamental to the progression of a wide array of solid tumors. The wealth of data correlating its expression with poor clinical outcomes solidifies its standing as a crucial prognostic biomarker.

Despite significant progress, challenges remain. The heterogeneity of CAFs and the context-dependent roles of FAP in different tumor types require further investigation.[6][8] Some studies have even pointed to a potential tumor-suppressive role in specific scenarios, highlighting the complexity of its biology.[1] Future research should focus on elucidating the precise non-enzymatic functions of FAP, identifying its full range of substrates in the TME, and refining patient selection for FAP-targeted therapies. The continued development of innovative therapeutic modalities targeting FAP holds immense promise for disrupting the tumor-stroma axis and improving outcomes for cancer patients.

References

- 1. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Association of future cancer metastases with fibroblast activation protein-α: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]

- 7. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 8. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]

- 12. aimed-analytics.com [aimed-analytics.com]

- 13. FAP-overexpressing fibroblasts produce an extracellular matrix that enhances invasive velocity and directionality of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Predictive values of FAP and HGF for tumor angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Frontiers | High Expression of FAP in Colorectal Cancer Is Associated With Angiogenesis and Immunoregulation Processes [frontiersin.org]

- 20. Fibroblast activation proteins-α suppress tumor immunity by regulating T cells and tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fibroblast activation protein (FAP) as a prognostic biomarker in multiple tumors and its therapeutic potential in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fibroblast activation protein (FAP) as a prognostic biomarker in multiple tumors and its therapeutic potential in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fibroblast Activation Protein Overexpression and Clinical Implications in Solid Tumors: A Meta-Analysis | PLOS One [journals.plos.org]

- 26. FAP Serves as a Prognostic Biomarker in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Identifying the oncogenic roles of FAP in human cancers based on systematic analysis | Aging [aging-us.com]

- 28. High Expression of FAP in Colorectal Cancer Is Associated With Angiogenesis and Immunoregulation Processes - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Tumor Microenvironment with FAP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key component of the TME is the cancer-associated fibroblast (CAF), which actively contributes to creating an immunosuppressive and pro-tumorigenic milieu. Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is highly expressed on CAFs in the stroma of over 90% of epithelial carcinomas, while its expression in healthy adult tissues is limited. This differential expression profile makes FAP an attractive target for both cancer diagnosis and therapy. This technical guide provides an in-depth exploration of the role of FAP in the TME and the therapeutic potential of FAP inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of FAP Inhibitors

The following tables summarize key quantitative data for various FAP inhibitors from preclinical and clinical studies, facilitating a comparative assessment of their potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Potency of FAP Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |

| UAMC1110 | Human FAP | 0.43 - 3.2 | Recombinant human FAP, fluorogenic substrate | |

| Human DPP4 | >10,000 | Recombinant human DPP4 | ||

| Human DPP8 | >10,000 | Recombinant human DPP8 | ||

| Human DPP9 | 4,700 | Recombinant human DPP9 | ||

| Human PREP | >10,000 | Recombinant human PREP | ||

| Talabostat (PT-100) | FAP | 560 | Not specified | |

| DPP-IV | <4 | Not specified | ||

| DPP8 | 4 | Not specified | ||

| DPP9 | 11 | Not specified | ||

| FAPI-46 | Human FAP | 1.2 | FAP protease activity assay | |

| FAP-2286 | Human FAP | 3.2 | FAP protease activity assay | |

| Mouse FAP | 22.1 | FAP protease activity assay | ||

| Human DPP4 | >10,000 | Recombinant human DPP4 | ||

| Human PREP | >1,000 | Recombinant human PREP | ||

| DOTAGA.Glu(FAPi)2 | Human FAP | 0.26 | Not specified |

Table 2: Preclinical Efficacy of FAP Inhibitors

| Inhibitor | Cancer Model | Treatment | Key Findings | Reference |

| ¹⁷⁷Lu-FAP-2286 | HEK-FAP xenografts | Single dose (30 or 60 MBq) | Significant tumor growth inhibition; Mean tumor volume ≤ 37 mm³ on day 14 post-injection. | |

| Sarcoma PDX model | Single dose (30 or 60 MBq) | Significant antitumor activity; Treatment-to-control ratio of 45% for both doses on day 19. | ||

| ¹⁷⁷Lu-FAPI-46 | HEK-FAP xenografts | Single dose (30 MBq) | Suppressed tumor growth, but less sustained compared to ¹⁷⁷Lu-FAP-2286. |

Table 3: Pharmacokinetic Parameters of FAP Inhibitors

| Inhibitor | Species | Key Parameters | Reference |

| FAP-activated prodrug (ERGETGP-S12ADT) | Mouse | Plasma t1/2: ~4.5 hrs; Tumor t1/2: ~12 hrs | |

| UAMC1110 derivative (Inhibitor 26) | Mouse | Plasma stability (24h): 80%; Microsomal stability (24h): 70% | |

| ⁶⁸Ga-FT-FAPI | Mouse | Blood clearance t1/2β: 26.1 min | |

| Human | Blood clearance t1/2β: 75.0 min | ||

| ⁶⁸Ga-FAPI-04 | Human | Blood clearance t1/2β: 77.2 min |

Table 4: Clinical Trial Outcomes for FAP Inhibitors

| Inhibitor | Cancer Type | Phase | N | Treatment Regimen | Key Outcomes | Reference |

| Talabostat (Val-boroPro) | Metastatic Colorectal Cancer | II | 28 | 200 µg p.o. BID | No objective responses; Stable Disease: 21% (6/28) for a median of 25 weeks. | |

| ⁹⁰Y-FAPI-46 | Advanced Solid Tumors | Case Series | 9 | 3.8 - 7.4 GBq | Post-treatment uptake in tumor lesions in 78% (7/9) of patients. | |

| Talabostat + Pembrolizumab | Advanced Solid Cancers | II | - | Talabostat PO BID (days 1-14) + Pembrolizumab IV (day 1) every 21 days | Ongoing trial to evaluate safety and efficacy. |

Table 5: Biodistribution of FAPI Radiopharmaceuticals in Preclinical Models (%ID/g)

| Radiopharmaceutical | Tumor Model | Time Post-Injection | Tumor | Kidney | Liver |

| ⁶⁸Ga-FAP-2286 | HEK-FAP xenograft | 0.5 h | 9.8 | - | - |

| 1 h | 10.6 | - | - | ||

| ⁶⁸Ga-FAPI-46 | HEK-FAP xenograft | 0.5 h | 9.3 | - | - |

| 1 h | 10.1 | - | - | ||

| ¹⁷⁷Lu-FAP-2286 | HEK-FAP xenograft | 3 h | 21.1 | 2.2 | - |

| 72 h | 16.4 | 0.6 | - | ||

| ¹⁷⁷Lu-FAPI-46 | HEK-FAP xenograft | 3 h | - | 0.7 | - |

| 24 h | 3.8 | - | - | ||

| 72 h | 1.6 | 0.2 | - | ||

| ⁶⁸Ga-DOTA.SA.FAPi | HT-29 xenograft | 1 h | 5.2 | - | - |

(Data extracted from Zboralski et al., 2022 and Lindner et al., 2020)

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the research and development of FAP inhibitors.

Protocol 1: In Vitro FAP Enzyme Activity Assay (Fluorogenic)

This protocol describes a method to measure the enzymatic activity of FAP and to determine the inhibitory potential of test compounds using a fluorogenic substrate.

Materials:

-

Recombinant human FAP enzyme

-

FAP assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 1 mg/ml BSA)

-

Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)

-

Test FAP inhibitor compounds

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the substrate to the desired final concentration in FAP assay buffer.

-

Prepare serial dilutions of the test inhibitor compounds in FAP assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Add a defined amount of recombinant human FAP enzyme to each well of the 96-well plate.

-

Add the serially diluted test inhibitors and controls to the respective wells containing the enzyme.

-

Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis for FAP-Mediated Signaling

This protocol outlines the steps to investigate the effect of FAP inhibitors on downstream signaling pathways, such as PI3K/Akt and FAK.

Materials:

-

Cancer-associated fibroblast (CAF) or FAP-expressing cell line

-

FAP inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FAP, anti-phospho-Akt, anti-Akt, anti-phospho-FAK, anti-FAK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture CAFs or FAP-expressing cells to the desired confluency.

-

Treat the cells with the FAP inhibitor at various concentrations and time points. Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with antibodies for total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Protocol 3: Immunohistochemistry (IHC) for FAP Expression in Tumor Tissue

This protocol provides a method for detecting the expression and localization of FAP in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

-

FFPE tumor tissue sections (4-5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against FAP (e.g., monoclonal antibody clone SP325)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB chromogen substrate

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in antigen retrieval buffer (e.g., in a pressure cooker or water bath).

-

Allow the slides to cool and then wash with PBS.

-

Block endogenous peroxidase activity by incubating the sections with hydrogen peroxide solution.

-

Wash with PBS and block non-specific antibody binding with a blocking solution.

-

Incubate the sections with the primary anti-FAP antibody at the optimal dilution overnight at 4°C.

-

Wash with PBS and incubate with the biotinylated secondary antibody.

-

Wash with PBS and incubate with the streptavidin-HRP conjugate.

-

Wash with PBS and apply the DAB chromogen substrate. Monitor for color development.

-

Rinse with water to stop the reaction.

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections through a graded ethanol series and clear in xylene.

-

Mount the coverslips using a permanent mounting medium.

-

Examine the slides under a microscope to assess FAP expression and localization within the tumor stroma.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving FAP and a typical experimental workflow for evaluating FAP inhibitors.

NH2-UAMC1110: A Technical Guide to Stability and Solubility for Drug Development Professionals

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

NH2-UAMC1110, a derivative of the potent and selective Fibroblast Activation Protein (FAP) inhibitor UAMC1110, is a key intermediate in the synthesis of innovative radiopharmaceuticals for cancer diagnosis and therapy. Understanding its stability and solubility characteristics is paramount for the successful development of these targeted agents. This technical guide provides a comprehensive overview of the available data on the stability and solubility of this compound, outlines detailed experimental protocols for its characterization, and explores the signaling pathways associated with its molecular target, FAP.

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the stroma of a wide variety of cancers, as well as in tissues undergoing remodeling and fibrosis. Its restricted expression in healthy tissues makes it an attractive target for targeted drug delivery and molecular imaging. This compound serves as a crucial building block for the development of FAP-targeted radiotracers. This document aims to provide a detailed technical resource on the stability and solubility of this compound to support its application in research and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₄F₅N₅O₅ | N/A |

| Molecular Weight | 545.46 g/mol | N/A |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | >98% (HPLC) | N/A |

| CAS Number | 2990021-73-1 | --INVALID-LINK-- |

Solubility Characteristics

A thorough understanding of the solubility of this compound is critical for its handling, formulation, and in vitro/in vivo testing.

Aqueous and Organic Solvent Solubility

Quantitative solubility data for this compound in a range of solvents is essential for developing appropriate formulations.

| Solvent | Solubility | Method | Notes |

| Water | 250 mg/mL (458.33 mM) | N/A | Requires sonication for dissolution.[1] |

| DMSO | Soluble (qualitative) | N/A | Stock solutions are often prepared in DMSO. |

| PEG300, Tween-80, Saline | ≥ 2.5 mg/mL (in 10% DMSO/40% PEG300/5% Tween-80/45% Saline) | N/A | For the parent compound UAMC1110.[2] |

| SBE-β-CD in Saline | ≥ 2.5 mg/mL (in 10% DMSO/90% (20% SBE-β-CD in Saline)) | N/A | For the parent compound UAMC1110.[2] |

| Corn Oil | ≥ 2.5 mg/mL (in 10% DMSO/90% Corn Oil) | N/A | For the parent compound UAMC1110.[2] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[3]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable detector or UV/Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After incubation, centrifuge the samples to separate the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV/Vis spectrophotometric method.

-

Calculate the solubility of this compound in the solvent.

Workflow for solubility determination using the shake-flask method.

Stability Characteristics

Assessing the stability of this compound under various stress conditions is crucial for determining its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods.

Storage Stability

Proper storage is essential to maintain the integrity of this compound.

| Condition | Duration | Notes |

| Solid | Recommended storage at -20°C in a sealed container, away from moisture.[4] | |

| Stock Solution (-80°C) | 6 months | In a suitable solvent. |

| Stock Solution (-20°C) | 1 month | In a suitable solvent. |

Stability in Biological Matrices

The stability of this compound derivatives has been investigated in biological fluids, which is critical for predicting their in vivo behavior. Radiolabeled UAMC1110 derivatives have shown stability in human serum and PBS.[5] For instance, ¹⁸F-labeled UAMC1110 derivatives showed no obvious metabolites in plasma one hour after injection, indicating good in vivo stability.[6]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat in an oven at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Workflow for forced degradation studies of this compound.

Target-Related Signaling Pathways

This compound is a derivative of UAMC1110, a potent inhibitor of Fibroblast Activation Protein (FAP). FAP is implicated in various signaling pathways that promote tumor growth, invasion, and angiogenesis.[6][8][9][10] Understanding these pathways provides a rationale for the development of FAP-targeted therapies.

Key signaling pathways potentially modulated by FAP inhibition include:

-

PI3K/Akt Pathway: This pathway is crucial for cell proliferation, survival, and growth. FAP expression has been shown to upregulate this pathway in some cancer cells.[9]

-

ERK Pathway: The Ras-ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. FAP has been implicated in the activation of this pathway.[6][10]

Potential signaling pathways affected by FAP inhibition.

Conclusion

This compound is a valuable molecule for the development of FAP-targeted agents. This technical guide has summarized the available information on its stability and solubility and provided standardized protocols for its further characterization. A comprehensive understanding of these properties is essential for the successful translation of this compound-based compounds from the laboratory to clinical applications. Further studies are warranted to generate more specific quantitative data on the stability and solubility of this compound in a broader range of pharmaceutically relevant conditions.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmaguru.co [pharmaguru.co]

- 6. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lubrizolcdmo.com [lubrizolcdmo.com]

- 8. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]

- 9. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

NH2-UAMC1110: A Technical Guide to Safety, Handling, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information, along with detailed experimental protocols, for NH2-UAMC1110, a derivative of the potent and selective Fibroblast Activation Protein (FAP) inhibitor, UAMC1110. This document is intended for use by qualified personnel in research and drug development settings.

Safety and Handling

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound Trifluoroacetate (TFA) is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety practices should always be observed.

General Precautions

While not classified as hazardous, it is recommended to handle this compound TFA with the care required for all laboratory chemicals.[1] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1] Use in a well-ventilated area, preferably within a fume hood.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound TFA:

| PPE Category | Recommendation |

| Eye/Face Protection | Safety glasses or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator is recommended. |

First Aid Measures

In the event of exposure, follow these first aid guidelines:

| Exposure Route | First Aid Procedure |

| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[1] |

| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound TFA.

| Condition | Recommendation |

| Temperature | Store at -20°C for long-term storage.[2] |

| Environment | Keep in a tightly sealed container, away from moisture.[2] |

| Stock Solutions | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] |

Accidental Release and Disposal

In case of a spill, wear appropriate PPE, absorb the material with an inert substance, and place it in a sealed container for disposal.[1] Dispose of the waste in accordance with local, state, and federal regulations.[1]

Mechanism of Action and Signaling Pathway